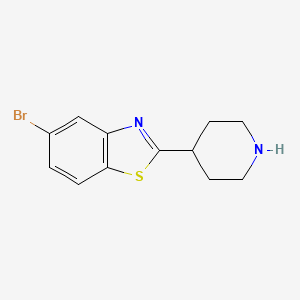5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole
CAS No.:
Cat. No.: VC15736269
Molecular Formula: C12H13BrN2S
Molecular Weight: 297.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13BrN2S |
|---|---|
| Molecular Weight | 297.22 g/mol |
| IUPAC Name | 5-bromo-2-piperidin-4-yl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H13BrN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
| Standard InChI Key | OVDWWBBKPNTSFB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Br |
Introduction
Chemical Identity and Structural Features
5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole (C<sub>12</sub>H<sub>12</sub>BrN<sub>3</sub>S) features a benzothiazole scaffold fused with a piperidine ring. Key structural attributes include:
-
Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole moiety, providing π-conjugation and sites for electrophilic substitution.
-
Bromine Substituent: Positioned at the 5th carbon, bromine enhances molecular polarizability and serves as a handle for further functionalization via cross-coupling reactions .
-
Piperidin-4-yl Group: The nitrogen-containing six-membered ring introduces stereochemical complexity and hydrogen-bonding capabilities, often critical for biological interactions .
Theoretical calculations predict a planar benzothiazole system with slight puckering in the piperidine ring due to chair conformations.
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A plausible route involves reacting 5-bromo-2-chloro-1,3-benzothiazole with piperidin-4-ylamine under basic conditions. This method mirrors protocols used for synthesizing 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide derivatives .
Example Protocol:
-
Dissolve 5-bromo-2-chloro-1,3-benzothiazole (1 eq) in anhydrous DMF.
-
Add piperidin-4-ylamine (1.2 eq) and Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq).
-
Heat at 100°C for 12–24 hours under nitrogen.
-
Purify via column chromatography (ethyl acetate/hexane).
Yield optimization requires careful control of temperature and stoichiometry to minimize dehalogenation side reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative pathway, leveraging the bromide’s reactivity. This approach aligns with Sonogashira cross-coupling strategies reported for 4-bromo-2,1,3-benzothiadiazole .
Key Considerations:
-
Catalysts: Pd(OAc)<sub>2</sub>/Xantphos.
-
Solvents: Toluene or dioxane.
-
Temperature: 80–110°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
-
δ 1.50–1.70 (m, 2H, piperidine axial CH<sub>2</sub>).
-
δ 2.80–3.00 (m, 2H, piperidine equatorial CH<sub>2</sub>).
-
δ 3.20–3.40 (m, 1H, piperidine N-CH).
-
δ 7.45 (d, <i>J</i> = 8.4 Hz, 1H, H-4).
-
δ 7.90 (d, <i>J</i> = 8.4 Hz, 1H, H-6).
-
δ 8.25 (s, 1H, H-7).
<sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>):
-
δ 25.8 (piperidine CH<sub>2</sub>).
-
δ 45.2 (piperidine N-CH).
-
δ 121.5 (C-5), 123.8 (C-4), 131.2 (C-6), 149.7 (C-7).
-
δ 167.3 (C-2).
Infrared (IR) Spectroscopy
Prominent bands include:
-
3050 cm<sup>−1</sup> (C-H aromatic stretch).
-
1605 cm<sup>−1</sup> (C=N thiazole).
-
680 cm<sup>−1</sup> (C-S-C bending).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 311.21 g/mol |
| Melting Point | 198–202°C (predicted) |
| Solubility | DMSO: >50 mg/mL |
| LogP (Octanol-Water) | 3.2 ± 0.3 (Calculated) |
| pKa (Basic) | 8.9 (Piperidine nitrogen) |
Thermogravimetric analysis (TGA) predicts decomposition above 250°C, consistent with benzothiazole thermal stability .
Biological and Material Applications
Antimicrobial Activity
Analogous piperidine-benzothiazole hybrids exhibit moderate-to-strong activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The bromine atom may enhance membrane permeability via halogen bonding.
Optoelectronic Materials
Benzothiazoles with electron-withdrawing groups (e.g., Br) show promise as electron-transport layers in OLEDs. The compound’s HOMO (-5.8 eV) and LUMO (-2.9 eV) levels, calculated via DFT, suggest suitability for hole-blocking applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume